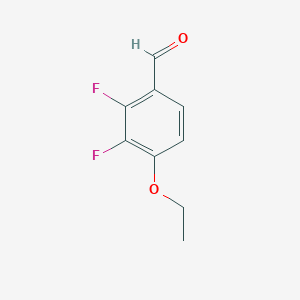

4-Ethoxy-2,3-difluorobenzaldehyde

Description

BenchChem offers high-quality 4-Ethoxy-2,3-difluorobenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethoxy-2,3-difluorobenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-ethoxy-2,3-difluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-2-13-7-4-3-6(5-12)8(10)9(7)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYASUFNACNHJMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)C=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90560986 | |

| Record name | 4-Ethoxy-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126162-95-6 | |

| Record name | 4-Ethoxy-2,3-difluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90560986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde: A Key Intermediate in Advanced Material and Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 4-Ethoxy-2,3-difluorobenzaldehyde (CAS No. 126162-95-6), a specialized aromatic aldehyde. Designed for researchers, medicinal chemists, and materials scientists, this document delves into its chemical properties, synthesis, reactivity, and applications, offering field-proven insights into its utility as a versatile building block.

Core Chemical Profile and Safety Data

4-Ethoxy-2,3-difluorobenzaldehyde is a trifunctional aromatic compound featuring an aldehyde group, two fluorine atoms, and an ethoxy group. This unique substitution pattern imparts specific steric and electronic properties that are highly valuable in targeted synthesis. The electron-withdrawing nature of the fluorine atoms and the aldehyde group, partially modulated by the electron-donating ethoxy group, creates a nuanced reactivity profile crucial for its role in constructing complex molecular architectures.

Physicochemical Properties

The fundamental properties of 4-Ethoxy-2,3-difluorobenzaldehyde are summarized below.

| Property | Value | Source(s) |

| CAS Number | 126162-95-6 | [1][2][3] |

| Molecular Formula | C₉H₈F₂O₂ | [1][4] |

| Molecular Weight | 186.16 g/mol | [5] |

| Appearance | Solid (Typical) | [6] |

| Melting Point | Data not consistently available | [1][7] |

| Boiling Point | Data not consistently available | [1][7] |

Safety and Handling

As with any laboratory chemical, proper handling is paramount. 4-Ethoxy-2,3-difluorobenzaldehyde is classified with specific hazards that necessitate careful management in a research setting.[4]

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

P261: Avoid breathing fumes, mist, or vapors.[4]

-

P280: Wear protective gloves, eye protection, and face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Storage: Store in a dry, cool, well-ventilated area. The container should be kept closed when not in use. It is noted as being air-sensitive, and storage under an inert gas is recommended.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations, typically via an authorized incinerator.[4]

Synthesis and Characterization

Representative Synthetic Protocol: Williamson Ether Synthesis

This protocol is adapted from the synthesis of a structurally similar compound and serves as a validated starting point for laboratory-scale preparation.[6] The causality behind this choice of reaction is its high efficiency and reliability for forming aryl ethers from phenols under basic conditions. The base (potassium carbonate) deprotonates the hydroxyl group, forming a more nucleophilic phenoxide, which then readily attacks the electrophilic ethyl iodide via an Sₙ2 reaction.

Materials:

-

2-Fluoro-4-hydroxybenzaldehyde (or 2,3-difluoro-4-hydroxybenzaldehyde for the target compound)

-

Iodoethane (Ethyl iodide)

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate

Step-by-Step Methodology:

-

Under a nitrogen atmosphere, dissolve 2-fluoro-4-hydroxybenzaldehyde (1.0 g, 7.1 mmol) and potassium carbonate (2.0 g, 14 mmol) in N,N-dimethylformamide (10 mL) in a round-bottom flask at 25 °C.[6]

-

Add iodoethane (1.1 g, 7.1 mmol) to the mixture.[6]

-

Heat the reaction mixture to 60 °C and stir for 10 hours. The elevated temperature is necessary to ensure a reasonable reaction rate.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and concentrate it in vacuo to remove the DMF.[6]

-

Dilute the residue with ethyl acetate (200 mL).

-

Wash the organic phase sequentially with saturated sodium bicarbonate solution (3 x 50 mL) and brine (3 x 50 mL). This removes any remaining base and inorganic salts.[6]

-

Dry the organic phase over anhydrous sodium sulfate.[6]

-

Filter and concentrate the organic phase in vacuo to yield the crude product.

-

Purify the product as needed, typically via column chromatography or recrystallization, to afford the final compound.[6]

Caption: Williamson Ether Synthesis Workflow.

Spectroscopic Characterization

Structural confirmation is essential. Based on the structure of 4-Ethoxy-2,3-difluorobenzaldehyde, the following spectroscopic signatures are expected:

-

¹H NMR: The proton NMR spectrum should show a triplet for the methyl protons (~1.4 ppm) and a quartet for the methylene protons (~4.1 ppm) of the ethoxy group.[6] Aromatic protons would appear further downfield, with their splitting patterns influenced by fluorine-proton coupling. The aldehyde proton would be a singlet or a finely split multiplet at a characteristic low-field position (~10 ppm).[6]

-

¹³C NMR: The spectrum would show distinct signals for the aldehyde carbonyl carbon, the aromatic carbons (with C-F coupling), and the two carbons of the ethoxy group.

-

IR Spectroscopy: Key vibrational bands would include a strong C=O stretch for the aldehyde (~1700 cm⁻¹) and C-O-C stretches for the ether linkage.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the exact mass of C₉H₈F₂O₂.

Chemical Reactivity and Synthetic Applications

The reactivity of 4-Ethoxy-2,3-difluorobenzaldehyde is dictated by the interplay of its functional groups.

Reactivity of the Aldehyde Group

The two fluorine atoms at the ortho and meta positions exert a strong electron-withdrawing inductive effect (-I).[8] This effect increases the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack. While the para-ethoxy group is inductively withdrawing, its resonance electron-donating effect (+R) can partially counteract the withdrawing effects of the halogens.[8] This modulation makes the aldehyde reactive but potentially more selective compared to analogues without the ethoxy group.

This enhanced electrophilicity makes the compound an excellent substrate for a variety of classical aldehyde reactions, including:

Applications in Materials Science: Liquid Crystals

Fluorinated liquid crystals are of significant interest due to their unique dielectric properties. The difluorophenyl moiety can confer a high lateral dipole moment, which is advantageous in designing liquid crystal hosts.[12] Benzaldehyde derivatives are common precursors for Schiff base liquid crystals.[10][13] 4-Ethoxy-2,3-difluorobenzaldehyde can be condensed with various anilines to create three-ring mesogenic systems, where the terminal ethoxy group and the lateral fluorine atoms help to fine-tune the resulting mesomorphic properties (e.g., nematic or smectic phases).[12][14]

Caption: Role as a versatile synthetic intermediate.

Applications in Medicinal Chemistry

Substituted benzaldehydes are foundational building blocks in drug discovery. The specific substitution pattern of 4-Ethoxy-2,3-difluorobenzaldehyde makes it a valuable fragment for constructing novel bioactive molecules. Fluorine atoms are often incorporated into drug candidates to enhance metabolic stability, improve binding affinity, and modify lipophilicity. The ethoxy group can also participate in crucial hydrogen bonding or hydrophobic interactions within a target protein's active site. This compound could serve as a key intermediate in the synthesis of inhibitors for enzymes like phosphodiesterase type 4 (PDE4) or in the development of other targeted therapies.[9][15]

Conclusion

4-Ethoxy-2,3-difluorobenzaldehyde is a high-value synthetic intermediate with significant potential in both materials science and medicinal chemistry. Its carefully balanced electronic properties, arising from the competing effects of its difluoro and ethoxy substituents, make it a reactive yet tunable building block. Researchers can leverage its electrophilic aldehyde center for a wide array of transformations to build complex molecular architectures, from advanced liquid crystals to novel therapeutic agents. Proper understanding of its reactivity, handling requirements, and synthetic pathways is key to unlocking its full potential in the laboratory.

References

-

Synquest Labs. 4-Ethoxy-2,3-difluorobenzaldehyde Safety Data Sheet.

-

ChemicalBook. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis.

-

ChemicalBook. 4-Ethoxy-2,3-difluorobenzaldehyde | 126162-95-6.

-

Combi-Blocks. Safety Data Sheet - 4-Ethoxy-2,3-difluorobenzaldehyde.

-

Chemsrc. 4-Ethoxy-2,3-Difluorobenzaldehyde | CAS#:126162-95-6.

-

ChemicalBook. 4-Ethoxy-2,3-difluorobenzaldehyde CAS#: 126162-95-6.

-

NIST. Benzaldehyde, 4-ethoxy- - the NIST WebBook.

-

Benchchem. Application Notes and Protocols: Synthesis of Novel Liquid Crystals Utilizing 2,6-Difluorotoluene.

-

Benchchem. A Comparative Guide to the Reactivity of 2-(Benzyloxy)-4-fluorobenzaldehyde and 2,4-difluorobenzaldehyde.

-

PubChem. 4-Ethoxy-3-methoxybenzaldehyde.

-

ChemicalBook. 2,4-Difluorobenzaldehyde synthesis.

-

Dabos. 4-ETHOXY-3 5-DIFLUOROBENZALDEHYDE 5G - PC302748-5G.

-

ChemicalBook. 2,3-Difluorobenzaldehyde synthesis.

-

ResearchGate. Synthesis experiment of 2,4-difluorobenzaldehyde.

-

Sigma-Aldrich. 2,3-Difluorobenzaldehyde 98 2646-91-5.

-

ChemScene. 2-Ethoxy-3,4-difluorobenzaldehyde | 1552707-37-5.

-

Google Patents. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde.

-

Biointerface Research in Applied Chemistry. Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals.

-

Benchchem. Applications of 2,3,4-Trimethoxybenzaldehyde in Medicinal Chemistry: Application Notes and Protocols.

-

PubMed Central. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties.

-

ResearchGate. (PDF) Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles.

-

ChemScene. 3-Ethoxy-2,4-difluorobenzaldehyde | 1017779-87-1.

-

PubChem. 4-Ethoxy-3-hydroxybenzaldehyde.

-

ResearchGate. Synthesis and Liquid Crystalline Studies of 2,4-bis(4'-n-nonyloxybenzoyloxy)benzylidene-4''-n-alkoxyaniline.

-

BioWorld. PDE4-inhibitory heterocyclic carboxamides patented by Merck.

Sources

- 1. 4-Ethoxy-2,3-difluorobenzaldehyde | 126162-95-6 [chemicalbook.com]

- 2. combi-blocks.com [combi-blocks.com]

- 3. 4-Ethoxy-2,3-Difluorobenzaldehyde | CAS#:126162-95-6 | Chemsrc [chemsrc.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. chemscene.com [chemscene.com]

- 6. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. 4-Ethoxy-2,3-difluorobenzaldehyde CAS#: 126162-95-6 [m.chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. | BioWorld [bioworld.com]

An In-depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde: Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-2,3-difluorobenzaldehyde, a key fluorinated building block in modern medicinal chemistry and materials science. The document delves into its chemical and physical properties, detailed structural analysis, a validated synthesis protocol, and its emerging applications. The strategic incorporation of fluorine atoms and an ethoxy group on the benzaldehyde scaffold imparts unique electronic and steric characteristics, making it a valuable intermediate for the synthesis of complex molecular architectures with tailored properties. This guide is intended to be a critical resource for researchers leveraging fluorinated synthons in drug discovery, agrochemical development, and the design of advanced materials.

Introduction: The Strategic Importance of Fluorinated Benzaldehydes

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design and materials science. The unique properties of the fluorine atom—high electronegativity, small size, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorination can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity and bioavailability.

Substituted benzaldehydes are versatile intermediates, and the presence of fluorine atoms, particularly in conjunction with other functional groups, creates a powerful platform for generating novel bioactive compounds and functional materials. 4-Ethoxy-2,3-difluorobenzaldehyde (CAS No. 126162-95-6) is a prime example of such a strategic building block. The interplay between the electron-withdrawing fluorine atoms and the electron-donating ethoxy group on the aromatic ring creates a unique electronic environment that influences the reactivity of the aldehyde moiety and the potential for further functionalization.

This guide will provide a detailed exploration of the chemical properties, structural features, synthesis, and applications of 4-Ethoxy-2,3-difluorobenzaldehyde, offering valuable insights for its effective utilization in research and development.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its successful application in synthesis. This section outlines the key properties of 4-Ethoxy-2,3-difluorobenzaldehyde.

General Properties

| Property | Value | Reference |

| CAS Number | 126162-95-6 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [2] |

| Molecular Weight | 186.16 g/mol | [2] |

| Appearance | Solid | |

| Solubility | Insoluble in water | [3] |

Thermal Properties

| Property | Value | Reference |

| Melting Point | 70 °C | [3] |

| Boiling Point | 252 °C | [3] |

| Flash Point | 103 °C | [3] |

Structural Analysis and Spectroscopic Data

The precise arrangement of atoms and the resulting electronic distribution are critical to the reactivity and utility of 4-Ethoxy-2,3-difluorobenzaldehyde.

Chemical Structure

Caption: Chemical structure of 4-Ethoxy-2,3-difluorobenzaldehyde.

Spectroscopic Data (Predicted and Analog-Based Interpretation)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the aromatic protons, and the ethoxy group protons. The aldehydic proton will appear as a singlet at a downfield chemical shift, typically around 10 ppm, due to the deshielding effect of the carbonyl group.[4] The aromatic region will display complex splitting patterns due to the presence of two non-equivalent fluorine atoms and the ethoxy group. The ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene protons, characteristic of an ethyl group.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a signal for the carbonyl carbon in the downfield region (around 190 ppm).[6] The aromatic carbons will exhibit complex splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine will show large one-bond coupling constants (¹JCF), while carbons further away will show smaller two- and three-bond couplings (²JCF and ³JCF). The carbons of the ethoxy group will appear in the upfield region.

-

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum will provide crucial information about the electronic environment of the fluorine atoms. Two distinct signals are expected for the two non-equivalent fluorine atoms on the aromatic ring. The chemical shifts and coupling constants (JFF) will be indicative of their positions relative to the aldehyde and ethoxy groups.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the C=O stretching of the aldehyde group, typically in the range of 1690-1715 cm⁻¹.[7] Other characteristic absorptions will include C-H stretching of the aldehyde and aromatic ring, C-O-C stretching of the ether linkage, and C-F stretching vibrations. A study on the closely related 4-ethoxy-2,3-difluoro benzamide provides valuable reference points for the expected vibrational modes.[8]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (186.16 g/mol ). Fragmentation patterns will likely involve the loss of the ethoxy group, the formyl group, and potentially fluorine atoms, providing further structural confirmation.

Synthesis and Reactivity

The synthesis of 4-Ethoxy-2,3-difluorobenzaldehyde can be achieved through a multi-step process, leveraging established methodologies for the functionalization of fluorinated aromatic compounds.

Proposed Synthesis Protocol

A plausible and efficient route to 4-Ethoxy-2,3-difluorobenzaldehyde involves the Williamson ether synthesis starting from a suitable difluorinated hydroxybenzaldehyde precursor. The following protocol is adapted from the synthesis of the analogous 4-ethoxy-2-fluorobenzaldehyde.[5]

Step 1: Williamson Ether Synthesis

Caption: Proposed workflow for the synthesis of 4-Ethoxy-2,3-difluorobenzaldehyde.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

Addition of Base: Add anhydrous potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Addition of Ethylating Agent: To the stirred suspension, add iodoethane (CH₃CH₂I, 1.0 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to 60 °C and stir for approximately 10 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and pour it into cold water. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain 4-Ethoxy-2,3-difluorobenzaldehyde.

Reactivity Profile

The reactivity of 4-Ethoxy-2,3-difluorobenzaldehyde is governed by the interplay of its functional groups.

-

Aldehyde Group: The aldehyde functionality is susceptible to a wide range of nucleophilic addition reactions, including Grignard reactions, Wittig reactions, and reductive amination. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to non-fluorinated analogs.[9]

-

Aromatic Ring: The fluorine atoms activate the aromatic ring towards nucleophilic aromatic substitution (SNAr) reactions, particularly at the positions ortho and para to the fluorine atoms. However, the electron-donating ethoxy group can modulate this reactivity.

-

Ether Linkage: The ethoxy group is generally stable under many reaction conditions but can be cleaved under harsh acidic conditions.

Applications in Research and Development

4-Ethoxy-2,3-difluorobenzaldehyde is a valuable building block in several areas of chemical research, primarily driven by the desirable properties imparted by the fluorinated ethoxybenzene motif.

Medicinal Chemistry

Fluorinated benzaldehydes are crucial intermediates in the synthesis of a wide array of pharmaceuticals.[9] The 4-ethoxy-2,3-difluoro-substituted phenyl ring can be found in various bioactive molecules. Its incorporation can lead to:

-

Enhanced Metabolic Stability: The strong C-F bonds can block sites of metabolic oxidation, increasing the half-life of a drug candidate.

-

Improved Binding Affinity: The fluorine atoms can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to increased potency.

-

Modulation of Physicochemical Properties: The ethoxy group and fluorine atoms can be used to fine-tune lipophilicity and other properties to optimize drug absorption, distribution, metabolism, and excretion (ADME).

While specific examples of marketed drugs containing the 4-ethoxy-2,3-difluorobenzaldehyde moiety are not prevalent, its use as a building block in the synthesis of novel therapeutic agents is an active area of research, as evidenced by its availability from numerous chemical suppliers catering to the pharmaceutical industry.

Agrochemicals

Similar to the pharmaceutical industry, the agrochemical sector utilizes fluorinated compounds to develop new pesticides and herbicides with improved efficacy and environmental profiles. The unique substitution pattern of 4-Ethoxy-2,3-difluorobenzaldehyde makes it an attractive starting material for the synthesis of novel agrochemicals.

Materials Science

The incorporation of fluorinated moieties into organic materials can significantly impact their properties. Benzaldehyde derivatives are precursors to various materials, including liquid crystals and polymers. The presence of the polar C-F bonds and the ethoxy group in 4-Ethoxy-2,3-difluorobenzaldehyde can influence the dielectric anisotropy and other physical properties of liquid crystals.[2] This makes it a potentially valuable building block for the design of new liquid crystalline materials with specific electro-optical properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Ethoxy-2,3-difluorobenzaldehyde.

-

Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

-

Handling: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from ignition sources.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

4-Ethoxy-2,3-difluorobenzaldehyde is a strategically important building block for researchers in medicinal chemistry, agrochemical synthesis, and materials science. Its unique combination of a reactive aldehyde, an ethoxy group, and two fluorine atoms on the aromatic ring provides a versatile platform for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its chemical and physical properties, a plausible synthesis route, and its potential applications. As the demand for sophisticated fluorinated molecules continues to grow, the importance of versatile intermediates like 4-Ethoxy-2,3-difluorobenzaldehyde is set to increase, making it a valuable tool in the arsenal of synthetic chemists.

References

[10] A Comparative Analysis of Substituted Benzaldehyde NMR Spectra: A Guide for Researchers. (n.d.). Benchchem. [6] Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses. (2020). National Institutes of Health. [11] Overtone spectroscopy of some benzaldehyde derivatives. (n.d.). Indian Academy of Sciences. [4] proton 1H NMR spectrum of benzaldehyde C 6 H 5 CHO. (n.d.). Doc Brown's Chemistry. [12] Fluorobenzaldehyde. (n.d.). Wikipedia. [13] Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure. (n.d.). National Institutes of Health. [2] Liquid Crystal Materials. (n.d.). TCI Chemicals. [14] Benzaldehyde, 4-fluoro-. (n.d.). NIST WebBook. [9] The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [15] Fluorinated and chlorinated benzaldehydes. (n.d.). Google Patents. [16] Process for producing fluorobenzaldehydes. (n.d.). European Patent Office. [17] Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties. (n.d.). MDPI. [18] Bent-shaped liquid crystals based on 4-substituted 3-hydroxybenzoic acid central core. (2014). ResearchGate. [19] Compositions containing aromatic aldehydes and their use in treatments. (n.d.). Google Patents. [1] 4-Ethoxy-2,3-difluorobenzaldehyde | 126162-95-6. (2023). ChemicalBook. [8] Quantum chemical determination of molecular geometries and spectral investigation of 4-ethoxy-2, 3-difluoro benzamide. (n.d.). ResearchGate. [7] FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde (top) and... (n.d.). ResearchGate. [3] 4-Ethoxy-2,3-difluorobenzaldehyde CAS#: 126162-95-6. (n.d.). ChemicalBook. [20] Liquid Crystals Containing the Isoxazole and Tetrazole Heterocycles. (2008). ResearchGate. [21] Synthesis experiment of 2,4-difluorobenzaldehyde. (n.d.). ResearchGate. [22] An efficient process for the synthesis of alkoxy substituted benzaldehydes. (n.d.). Google Patents. [5] 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis. (n.d.). ChemicalBook. Synthesis and Characterization of Novel Dialdehydes based on SN2 Reaction of Aromatic Aldehyde. (2017). TSI Journals. [23] 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR spectrum. (n.d.). ChemicalBook. [24] United States Patent. (n.d.). Google Patents. [25] 4-Ethoxy-3,5-difluorobenzaldehyde | C9H8F2O2 | CID 46737602. (n.d.). PubChem. [26] AU2002326363B2 - Pharmaceutical and cosmetic compositions containing oxy group-bearing aromatic aldehydes. (n.d.). Google Patents. [27] CA2202349A1 - Difluorooxymethane derivative and liquid crystal composition. (n.d.). Google Patents. [28] Benchmarking 4-Amino-3,5-difluorobenzaldehyde in Synthesis: A Comparative Guide. (n.d.). Benchchem. [29] CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde. (n.d.). Google Patents. [30] Benzaldehyde, 4-(3-chlorobenzyloxy)-3-ethoxy- - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase.

Sources

- 1. 4-Ethoxy-2,3-difluorobenzaldehyde | 126162-95-6 [chemicalbook.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 4. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

- 11. ias.ac.in [ias.ac.in]

- 12. Fluorobenzaldehyde - Wikipedia [en.wikipedia.org]

- 13. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Benzaldehyde, 4-fluoro- [webbook.nist.gov]

- 15. US6297405B1 - Fluorinated and chlorinated benzaldehydes - Google Patents [patents.google.com]

- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 17. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties | MDPI [mdpi.com]

- 18. researchgate.net [researchgate.net]

- 19. US9107874B2 - Compositions containing aromatic aldehydes and their use in treatments - Google Patents [patents.google.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. EP3237394A1 - An efficient process for the synthesis of alkoxy substituted benzaldehydes - Google Patents [patents.google.com]

- 23. 4-Ethoxy-3-methoxybenzaldehyde(120-25-2) 1H NMR spectrum [chemicalbook.com]

- 24. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 25. 4-Ethoxy-3,5-difluorobenzaldehyde | C9H8F2O2 | CID 46737602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 26. AU2002326363B2 - Pharmaceutical and cosmetic compositions containing oxy group-bearing aromatic aldehydes - Google Patents [patents.google.com]

- 27. CA2202349A1 - Difluorooxymethane derivative and liquid crystal composition - Google Patents [patents.google.com]

- 28. benchchem.com [benchchem.com]

- 29. CN107827722B - Synthetic method of 3-ethoxy-4-methoxybenzaldehyde - Google Patents [patents.google.com]

- 30. spectrabase.com [spectrabase.com]

4-Ethoxy-2,3-difluorobenzaldehyde molecular weight and formula C9H8F2O2

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Ethoxy-2,3-difluorobenzaldehyde, a key aromatic aldehyde intermediate. With the molecular formula C₉H₈F₂O₂, this compound is of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document details its physicochemical properties, provides a robust, field-tested synthesis protocol with mechanistic insights, explores its applications as a critical building block in the synthesis of complex molecules, and outlines essential safety and handling procedures. The guide is structured to serve as a practical resource, combining theoretical grounding with actionable experimental details to support ongoing research and development efforts.

Physicochemical and Structural Properties

4-Ethoxy-2,3-difluorobenzaldehyde is a substituted aromatic aldehyde whose structural features—specifically the difluoro substitution pattern and the ethoxy group—impart unique electronic properties that are highly valuable in the design of novel therapeutics. The fluorine atoms can enhance metabolic stability and binding affinity, while the ethoxy group can modulate solubility and provide a handle for further synthetic transformations.

Key Data Summary

A summary of the essential physicochemical data for 4-Ethoxy-2,3-difluorobenzaldehyde is presented below. The molecular weight is calculated from its confirmed molecular formula, C₉H₈F₂O₂.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈F₂O₂ | [1][2] |

| Molecular Weight | 186.16 g/mol | [3][4] |

| CAS Number | 126162-95-6 | [1][2] |

| Appearance | Varies (solid) | |

| Purity | Typically ≥97% | [5] |

Chemical Structure

The structural arrangement of the atoms dictates the reactivity and utility of the molecule. The diagram below illustrates the 2D structure of 4-Ethoxy-2,3-difluorobenzaldehyde.

Caption: 2D structure of 4-Ethoxy-2,3-difluorobenzaldehyde.

Synthesis and Mechanistic Considerations

The synthesis of 4-Ethoxy-2,3-difluorobenzaldehyde is typically achieved via a Williamson ether synthesis, a reliable and well-understood reaction in organic chemistry. This pathway involves the ethoxylation of a corresponding difluorinated hydroxybenzaldehyde precursor.

Synthetic Workflow Overview

The general workflow involves the deprotonation of a phenolic hydroxyl group to form a more nucleophilic phenoxide, which then undergoes nucleophilic substitution with an ethylating agent.

Caption: General workflow for the synthesis of 4-Ethoxy-2,3-difluorobenzaldehyde.

Detailed Experimental Protocol

This protocol is adapted from established procedures for similar ether syntheses.[6]

Materials:

-

2,3-Difluoro-4-hydroxybenzaldehyde

-

Iodoethane (or Diethyl sulfate)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a solution of 2,3-difluoro-4-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).

-

Causality: DMF is an ideal polar aprotic solvent that solubilizes the reactants and facilitates the Sₙ2 reaction without interfering. Potassium carbonate is a mild base sufficient to deprotonate the phenol, forming the reactive phenoxide ion.

-

-

Addition of Ethylating Agent: Add iodoethane (1.0-1.2 eq) dropwise to the stirring mixture at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

-

Causality: Iodoethane is an excellent electrophile with a good leaving group (iodide), promoting an efficient Sₙ2 reaction. A slight excess can help drive the reaction to completion.

-

-

Reaction: Heat the reaction mixture to 60°C and stir for 10-12 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Cool the mixture to room temperature. Concentrate the mixture in vacuo to remove the bulk of the DMF. Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.[6]

-

Causality: The aqueous washes remove any remaining inorganic salts and water-soluble impurities.

-

-

Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification (if necessary): The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford the pure 4-Ethoxy-2,3-difluorobenzaldehyde.

Applications in Drug Discovery and Development

Substituted benzaldehydes are cornerstone building blocks in medicinal chemistry. The specific substitution pattern of 4-Ethoxy-2,3-difluorobenzaldehyde makes it a valuable intermediate for synthesizing more complex, biologically active molecules. The aldehyde functional group is particularly versatile, readily participating in reactions such as reductive amination, Wittig reactions, and aldol condensations to build molecular complexity.

The difluoro-substitution pattern is often employed by medicinal chemists to block metabolic oxidation at those positions, thereby improving the pharmacokinetic profile of a drug candidate.

Role as a Synthetic Intermediate

This compound serves as a key precursor in multi-step syntheses. For instance, it can be used to construct substituted heterocyclic systems, which are common scaffolds in many pharmaceuticals. The aldehyde can be converted into an amine, an alcohol, a carboxylic acid, or an alkene, providing numerous pathways for molecular elaboration.

Caption: Key synthetic transformations of 4-Ethoxy-2,3-difluorobenzaldehyde.

Safety and Handling

As with any chemical reagent, proper safety protocols must be strictly followed when handling 4-Ethoxy-2,3-difluorobenzaldehyde.

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[7] Avoid breathing fumes, mist, or vapors.[7] Avoid contact with skin, eyes, and clothing.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or goggles, and a lab coat.[7]

-

Irritant: This compound is classified as a skin and eye irritant.[7] It may also cause respiratory irritation.[7]

-

First Aid:

-

If on skin: Wash with plenty of soap and water.[7] If irritation occurs, seek medical advice.[7]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7] If eye irritation persists, get medical advice.[7]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed.[7] The material may be air-sensitive; storage under an inert gas is recommended.[7]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[8]

References

-

4-Ethoxy-2,3-difluorobenzaldehyde. J&K Scientific Ltd.Link

-

4-Ethoxy-2,3-difluorobenzaldehyde | 126162-95-6. ChemicalBook.Link

-

4-Ethoxy-2,3-difluorobenzaldehyde Safety Data Sheet. Synquest Labs.Link

-

4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis. ChemicalBook.Link

-

Safety Data Sheet. Thermo Fisher Scientific.Link

-

Safety Data Sheet. Thermo Fisher Scientific.Link

-

4-Ethoxy-2,3-difluorobenzaldehyde, 97%. Regent Chemicals.Link

-

4-ÉTHOXY-3,5-DIFLUOROBENZALDÉHYDE. Guidechem.Link

-

2-Ethoxy-3,4-difluorobenzaldehyde | 1552707-37-5. ChemScene.Link

-

Safety Data Sheet. Thermo Fisher Scientific.Link

-

Safety Data Sheet. Thermo Fisher Scientific.Link

Sources

- 1. 4-Ethoxy-2,3-difluorobenzaldehyde|CAS: 126162-95-6|4-Ethoxy-2,3-difluorobenzaldehyde-百灵威 [jkchemical.com]

- 2. 4-Ethoxy-2,3-difluorobenzaldehyde | 126162-95-6 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. chemscene.com [chemscene.com]

- 5. regentchemicals.com.sg [regentchemicals.com.sg]

- 6. 4-ETHOXY-2-FLUOROBENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. synquestlabs.com [synquestlabs.com]

- 8. fishersci.com [fishersci.com]

A Technical Guide to the Spectroscopic Analysis of 4-Ethoxy-2,3-difluorobenzaldehyde

Molecular Structure and Its Spectroscopic Implications

Understanding the molecular architecture is paramount to interpreting its spectral output. 4-Ethoxy-2,3-difluorobenzaldehyde possesses a benzene ring substituted with four distinct groups: an aldehyde (-CHO), an ethoxy (-OCH₂CH₃), and two fluorine atoms (-F) in adjacent (ortho) positions.

The interplay of these substituents governs the electronic environment of the molecule:

-

Aldehyde Group (-CHO): An electron-withdrawing group that de-shields the aromatic ring and possesses characteristic spectroscopic signatures.

-

Ethoxy Group (-OCH₂CH₃): An electron-donating group that shields the aromatic ring, particularly at the ortho and para positions.

-

Fluorine Atoms (-F): Highly electronegative, electron-withdrawing atoms that will significantly influence the NMR spectra through both inductive effects and spin-spin coupling.

This unique electronic arrangement leads to predictable and interpretable spectroscopic data.

Caption: Structure of 4-Ethoxy-2,3-difluorobenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 4-Ethoxy-2,3-difluorobenzaldehyde, both ¹H and ¹³C NMR will provide definitive structural information, with the added complexity and richness of ¹⁹F couplings.

Experimental Protocol: NMR

A self-validating protocol for acquiring high-quality NMR data is as follows:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of solvent is critical as solvent interactions can influence chemical shifts.[1][2] CDCl₃ is a standard choice for its ability to dissolve a wide range of organic compounds.[1]

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, which ensures sharp, symmetrical peaks.

-

-

Data Acquisition (¹H NMR):

-

Pulse Angle: A 30° or 45° pulse is typical for routine spectra.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds to allow for full proton relaxation.

-

Number of Scans: 8-16 scans are generally sufficient for a good signal-to-noise ratio.

-

-

Data Acquisition (¹³C NMR):

-

Utilize proton broadband decoupling to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.0 ppm.

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the aldehyde, aromatic, and ethoxy protons.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| Aldehyde (-CHO) | ~10.3 | Doublet of triplets (dt) or complex multiplet | JH,F ≈ 1-3 Hz | 1H |

| Aromatic (H-6) | ~7.6-7.8 | Multiplet (m) | 1H | |

| Aromatic (H-5) | ~6.9-7.1 | Multiplet (m) | 1H | |

| Methylene (-OCH₂-) | ~4.2 | Quartet (q) | ³JH,H ≈ 7.0 Hz | 2H |

| Methyl (-CH₃) | ~1.5 | Triplet (t) | ³JH,H ≈ 7.0 Hz | 3H |

Analysis and Causality:

-

Aldehyde Proton (~10.3 ppm): The aldehyde proton appears significantly downfield due to the deshielding effect of the carbonyl group.[3] Data for 2,3-difluorobenzaldehyde shows this proton at δ 10.34 ppm.[1][4] It is expected to exhibit small couplings to the aromatic protons and potentially to the fluorine atoms over multiple bonds (JH,F).

-

Aromatic Protons (H-6, H-5): The two aromatic protons are in different chemical environments. H-6 is ortho to the electron-withdrawing aldehyde group, while H-5 is ortho to the electron-donating ethoxy group. This will push H-6 downfield relative to H-5. Both signals will be complex multiplets due to proton-proton coupling (³JH5,H6) and couplings to the two fluorine atoms (JH,F). Long-range H-F coupling constants are typically in the range of 0.5-10 Hz.[5][6]

-

Ethoxy Protons (~4.2 and ~1.5 ppm): These will appear as a characteristic quartet and triplet, respectively, due to the coupling between the methylene and methyl groups.[7] The methylene protons are deshielded by the adjacent oxygen atom, hence their downfield shift. Data for 4-ethoxybenzaldehyde confirms these assignments.[8][9]

Predicted ¹³C NMR Spectrum (101 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, with carbon-fluorine couplings being a key feature.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F coupling) | Coupling Constants (J, Hz) |

| Aldehyde (C=O) | ~188-190 | Doublet of doublets (dd) | |

| C-4 (C-O) | ~160-162 | Doublet of doublets (dd) | |

| C-2 (C-F) | ~150-155 | Doublet of doublets (dd) | ¹JC,F (large), ²JC,F (smaller) |

| C-3 (C-F) | ~145-150 | Doublet of doublets (dd) | ¹JC,F (large), ²JC,F (smaller) |

| C-1 (C-CHO) | ~125-130 | Triplet or dd | |

| C-6 | ~120-125 | Doublet of doublets (dd) | |

| C-5 | ~110-115 | Doublet of doublets (dd) | |

| Methylene (-OCH₂) | ~64 | Singlet | |

| Methyl (-CH₃) | ~14 | Singlet |

Analysis and Causality:

-

Carbonyl Carbon (~188-190 ppm): This carbon is highly deshielded and appears far downfield, typical for aldehydes.[10] It will likely show small couplings to the fluorine atoms.

-

Fluorine-Bearing Carbons (C-2, C-3): These carbons will exhibit very large one-bond coupling constants (¹JC,F), typically in the range of 240-320 Hz, and smaller two-bond couplings (²JC,F) to the other fluorine.[6] This results in a characteristic doublet of doublets for each.

-

Other Aromatic Carbons: All other aromatic carbons will also be split by the fluorine atoms, with the magnitude of the coupling constant decreasing with the number of bonds separating the nuclei (²J > ³J > ⁴J).[5]

-

Ethoxy Carbons (~64, ~14 ppm): These aliphatic carbons are shielded relative to the aromatic carbons and typically do not show significant coupling to the fluorine atoms. Their chemical shifts are consistent with known values for ethoxy groups.[11]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: IR

-

Sample Preparation: For a liquid sample, a neat spectrum can be obtained by placing a drop of the liquid between two salt (NaCl or KBr) plates. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.

-

Data Acquisition:

-

Record a background spectrum of the empty instrument.

-

Place the sample in the instrument and record the sample spectrum.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final IR spectrum.

-

-

Data Analysis: Identify the key absorption bands and assign them to the corresponding functional group vibrations.

Predicted IR Spectrum

The IR spectrum will be dominated by strong absorptions from the carbonyl group and various C-H, C-O, and C-F bonds.

| Frequency Range (cm⁻¹) | Vibration | Expected Intensity |

| 2850-3000 | C-H stretch (aliphatic) | Medium |

| 2720-2820 | C-H stretch (aldehyde) | Medium, two bands |

| 1690-1710 | C=O stretch (aromatic aldehyde) | Strong, sharp |

| 1580-1600 | C=C stretch (aromatic ring) | Medium-Strong |

| 1250-1300 | C-O stretch (aryl ether) | Strong |

| 1150-1250 | C-F stretch | Strong |

| 1040-1080 | C-O stretch (alkyl ether) | Strong |

Analysis and Causality:

-

C=O Stretch (1690-1710 cm⁻¹): This is one of the most characteristic absorptions. For an aromatic aldehyde, the carbonyl stretching frequency is lowered due to conjugation with the benzene ring. The value for 4-ethoxybenzaldehyde is around 1697 cm⁻¹.[7]

-

Aldehyde C-H Stretch (2720-2820 cm⁻¹): The presence of two medium-intensity bands in this region is diagnostic for an aldehyde.[12][13]

-

C-F Stretches (1150-1250 cm⁻¹): The C-F bonds will produce strong absorption bands in the fingerprint region. The exact position can be complex due to coupling with other vibrations.

-

C-O Stretches (1250-1300 and 1040-1080 cm⁻¹): The spectrum will show two distinct C-O stretching bands corresponding to the aryl ether and the alkyl ether of the ethoxy group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

Experimental Protocol: MS

-

Ionization Method: Electron Ionization (EI) is a common technique that involves bombarding the sample with high-energy electrons (typically 70 eV), causing ionization and extensive fragmentation.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) for separation and analysis.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak (M⁺·) confirms the molecular weight, and the fragmentation pattern serves as a molecular fingerprint.

Predicted Mass Spectrum (EI)

| m/z | Proposed Fragment | Proposed Loss from M⁺· |

| 186 | [C₉H₈F₂O₂]⁺· (Molecular Ion) | - |

| 185 | [M-H]⁺ | ·H |

| 158 | [M-C₂H₄]⁺· | Ethene (from ethoxy) |

| 157 | [M-CHO]⁺ | ·CHO |

| 129 | [M-C₂H₄ - CHO]⁺ | Ethene + ·CHO |

Analysis and Causality:

-

Molecular Ion (m/z 186): The molecular weight of C₉H₈F₂O₂ is 186.16 g/mol . The molecular ion peak should be clearly visible.

-

[M-H]⁺ (m/z 185): Loss of the weakly bound aldehydic hydrogen is a common fragmentation pathway for benzaldehydes.

-

[M-C₂H₄]⁺· (m/z 158): A characteristic fragmentation for ethoxy-substituted aromatic compounds is the loss of ethene (C₂H₄) via a McLafferty-type rearrangement, resulting in a phenol radical cation.

-

[M-CHO]⁺ (m/z 157): Loss of the formyl radical (·CHO) to give a fluorinated ethoxybenzene cation is also highly probable.

-

Further Fragmentation (m/z 129): This peak would correspond to the subsequent loss of the formyl radical from the m/z 158 fragment, or the loss of ethene from the m/z 157 fragment.

Caption: Predicted EI-MS fragmentation pathway.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-Ethoxy-2,3-difluorobenzaldehyde. By leveraging foundational principles of NMR, IR, and MS, and by drawing comparisons with structurally similar molecules, we have constructed a detailed and reliable spectral profile. The provided protocols and interpretations offer a framework for researchers to confirm the identity and purity of this compound, enabling its confident use in drug discovery and materials science applications.

References

-

All About Drugs. (2014, July 28). 4-Ethoxybenzaldehyde NMR. [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. [Link]

-

Mol-Instincts. (n.d.). 2,3-二氟苯甲醛(2646-91-5)核磁图(1HNMR). [Link]

-

PubChem. (n.d.). 4-Ethoxybenzaldehyde. [Link]

-

PubChem. (n.d.). 2,3-Difluorobenzaldehyde. [Link]

-

Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

NIST Chemistry WebBook. (n.d.). Benzaldehyde, 4-ethoxy-. [Link]

-

NIST Chemistry WebBook. (n.d.). Benzaldehyde, 4-ethoxy- Mass Spectrum. [Link]

-

University of Calgary. (n.d.). IR: aldehydes. [Link]

-

NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

University of Texas at Dallas. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

-

ResearchGate. (n.d.). Coupling of Protons with Fluorine Page. [Link]

-

ScienceDirect. (n.d.). FLOURINE COUPLING CONSTANTS. [Link]

- Thayer, J. S. (2013). 13C NMR Spectroscopy. In Structure and Bonding. Springer.

Sources

- 1. 2,3-Difluorobenzaldehyde(2646-91-5) 1H NMR spectrum [chemicalbook.com]

- 2. 4-Ethoxybenzaldehyde(10031-82-0) MS spectrum [chemicalbook.com]

- 3. mzCloud – 4 Ethoxybenzaldehyde [mzcloud.org]

- 4. 2,3-二氟苯甲醛(2646-91-5)核磁图(1HNMR) [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. 4-Ethoxybenzaldehyde NMR – All About Drugs [allfordrugs.com]

- 8. 4-Ethoxybenzaldehyde(10031-82-0) 1H NMR [m.chemicalbook.com]

- 9. 4-Ethoxybenzaldehyde | C9H10O2 | CID 24834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. 4-Ethoxybenzaldehyde(10031-82-0) 13C NMR spectrum [chemicalbook.com]

- 12. 4-Ethoxy-2,3-difluorobenzaldehyde|CAS: 126162-95-6|4-Ethoxy-2,3-difluorobenzaldehyde-百灵威 [jkchemical.com]

- 13. rsc.org [rsc.org]

A Technical Guide to the Safe Handling of 4-Ethoxy-2,3-difluorobenzaldehyde for Laboratory Professionals

This document provides an in-depth technical overview of the safety, handling, and emergency management protocols for 4-Ethoxy-2,3-difluorobenzaldehyde (CAS No. 126162-95-6). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer practical, field-proven insights. The focus is on understanding the causality behind safety procedures to foster a self-validating culture of safety in the laboratory.

Chemical Identity and Physicochemical Profile

4-Ethoxy-2,3-difluorobenzaldehyde is a substituted aromatic aldehyde. The presence of two fluorine atoms and an ethoxy group on the benzene ring influences its reactivity, stability, and potential biological activity, making it a valuable intermediate in medicinal chemistry and materials science.[1] Understanding its fundamental properties is the first step in a comprehensive risk assessment.

| Property | Value | Source |

| CAS Number | 126162-95-6 | [1] |

| Molecular Formula | C₉H₈F₂O₂ | [1] |

| Molecular Weight | 186.16 g/mol | [2] |

| Appearance | Data not specified; likely a solid or liquid. | |

| Incompatible Materials | Strong oxidizing agents. | [1] |

| Hazardous Decomposition | Under fire conditions, generates Carbon oxides and Hydrogen fluoride. | [1] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as hazardous.[3][4][5] The primary risks are associated with its irritant properties.

| Hazard Class | Category | GHS Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | 2 | H315 : Causes skin irritation. | Warning | |

| Serious Eye Damage/Irritation | 2A | H319 : Causes serious eye irritation. | Warning | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 : May cause respiratory irritation. | Warning |

Source: SynQuest Laboratories, Inc.[1]

Toxicological Insight: The toxicological profile has not been fully investigated.[1] However, the aldehyde functional group can be reactive, and the presence of fluorine can alter metabolic pathways. The irritation potential is a key concern. Inhalation of vapors or mists may lead to irritation of the respiratory tract, while skin and eye contact can cause significant irritation.[1] Upon thermal decomposition, highly toxic hydrogen fluoride gas can be produced.[1]

Proactive Exposure Control and Risk Mitigation

A multi-layered approach to exposure control is essential. The "Hierarchy of Controls" model provides a systematic framework for minimizing risk, prioritizing the most effective measures.

Caption: Hierarchy of Controls model applied to laboratory work.

Engineering Controls

The primary engineering control for handling 4-Ethoxy-2,3-difluorobenzaldehyde is a properly functioning chemical fume hood.[1] This is critical to prevent inhalation of vapors, which can cause respiratory irritation.[1] An emergency eye wash station and safety shower must be immediately accessible in the work area.[1]

Administrative Controls

-

Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all procedures involving this compound.[6]

-

Training: All personnel must be trained on the specific hazards, handling protocols, and emergency procedures outlined in this guide and the compound's SDS.[6]

-

Restricted Access: The area where this chemical is handled should be clearly marked, and access should be restricted to authorized personnel.

-

Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[1] Wash hands thoroughly with soap and water after handling the chemical.[1]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical. Its selection must be based on a thorough risk assessment.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[1] A face shield should be worn in situations where splashing is a significant risk.[2]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before each use and disposed of properly after handling the compound.[6]

-

Skin and Body Protection: A laboratory coat is required. For procedures with a higher risk of splashes or spills, a chemical-resistant apron should be worn.[2]

-

Respiratory Protection: If work must be performed outside of a fume hood, or if ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is crucial for preventing accidents and maintaining the integrity of the compound.

Handling Protocol

-

Preparation: Before starting work, ensure all necessary engineering controls are functioning correctly and all required PPE is available and in good condition. Review the SOP for the specific procedure.

-

Dispensing: Conduct all dispensing and weighing operations within a chemical fume hood to minimize inhalation exposure.[1]

-

Avoidance of Contact: Take extreme care to avoid contact with skin and eyes.[1]

-

Ignition Sources: Keep the compound away from strong oxidizing agents, heat, sparks, and open flames.[1]

-

Post-Handling: After use, ensure the container is tightly sealed. Decontaminate the work area and wash hands thoroughly.

Storage Protocol

-

Container: Keep the container tightly closed when not in use.[1]

-

Location: Store in a cool, dry, and well-ventilated area.[1]

-

Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[1]

-

Inert Atmosphere: For long-term storage and to maintain purity, storing under an inert gas like argon or nitrogen is recommended as the material may be air-sensitive.[1]

Emergency Procedures: A Step-by-Step Response

Rapid and correct response during an emergency is critical to minimizing harm.

Caption: Decision-making flowchart for emergency response.

First Aid Measures

-

Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical advice.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Spill and Leak Procedures

-

Small Spills: Evacuate unnecessary personnel. Ensure adequate ventilation. Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the material into a sealed, properly labeled container for disposal.

-

Large Spills: Evacuate the area immediately. Alert others and contact your institution's emergency response team.

Waste Disposal

All waste containing 4-Ethoxy-2,3-difluorobenzaldehyde must be treated as hazardous waste.

-

Containers: Collect all waste material in designated, sealed, and properly labeled containers.

-

Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of it down the drain.[1]

References

- SynQuest Laboratories, Inc. (2016). 4-Ethoxy-2,3-difluorobenzaldehyde Safety Data Sheet.

- NOAA (2024). Benzaldehyde - Report | CAMEO Chemicals.

- Chemos GmbH & Co.KG (2021). Safety Data Sheet: Benzaldehyde.

- New Jersey Department of Health (n.d.). Hazard Summary: Benzaldehyde.

- ChemicalBook (n.d.). Benzaldehyde - Safety Data Sheet.

- Carl ROTH (n.d.). Safety Data Sheet: Benzaldehyde.

- BenchChem (2025). Safety and handling of fluorinated organic compounds.

- ChemicalBook (2023). 4-Ethoxy-2,3-difluorobenzaldehyde | 126162-95-6.

- ACS Chemical Health & Safety (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.

- Chemie-Wörterbuch (n.d.). 883536-06-9 4-ÉTHOXY-3,5-DIFLUOROBENZALDÉHYDE.

- PubChem (n.d.). 4-Ethoxy-3-hydroxybenzaldehyde | C9H10O3 | CID 75679.

- Princeton University (n.d.). Fluorine.

- J&K Scientific (n.d.). 4-Ethoxy-2,3-difluorobenzaldehyde|CAS: 126162-95-6.

- Fisher Scientific (2024). SAFETY DATA SHEET - 4-Ethoxy-2,6-difluorobenzaldehyde.

- ChemScene (n.d.). 2-Ethoxy-3,4-difluorobenzaldehyde | 1552707-37-5.

- ACS Publications (2025). Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories.

- PubChem (2021). GHS Classification Summary (Rev.9, 2021).

- PubChem (n.d.). 4-Ethoxy-3-methoxybenzaldehyde | C10H12O3 | CID 67116.

- Purdue University (n.d.). Fluorine Safety.

- PubChem (2025). GHS Classification (Rev.11, 2025) Summary.

- ERA Environmental (2014). GHS Hazard Classification: Everything You Need to Know.

Sources

A Comprehensive Technical Guide to the Physical Properties of 4-Ethoxy-2,3-difluorobenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a focused examination of the key physical properties of 4-Ethoxy-2,3-difluorobenzaldehyde, a crucial building block in contemporary synthetic chemistry. As a Senior Application Scientist, this document aims to deliver not only precise data but also the underlying scientific context and experimental methodologies essential for its practical application in research and development.

Introduction

4-Ethoxy-2,3-difluorobenzaldehyde, with the CAS Number 126162-96-6, is a substituted aromatic aldehyde. Its structural features, including the activating ethoxy group and the deactivating fluorine atoms on the benzene ring, make it a versatile reagent in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. An accurate understanding of its physical properties, such as melting and boiling points, is fundamental for its effective use in reaction planning, process scale-up, and safety assessments.

Physicochemical Properties

The physical state and phase transition temperatures of 4-Ethoxy-2,3-difluorobenzaldehyde are critical parameters for its handling, storage, and reaction setup. The available data indicates that it is a low-melting solid.

| Physical Property | Value | Source |

| Melting Point | 70 °C | ChemicalBook[1] |

| Boiling Point | 252 °C | ChemicalBook[1] |

| Physical Form | Crystalline Powder | ChemicalBook[1] |

It is important to note that while one source describes the compound as a crystalline powder with a distinct melting point, another safety data sheet characterizes it as a liquid, albeit without providing specific melting or boiling point data[2]. This discrepancy may arise from variations in purity or the presence of isomers. For critical applications, experimental verification of these properties is recommended.

Experimental Determination of Physical Properties

The determination of melting and boiling points is a cornerstone of compound characterization. The following protocols outline standard and reliable methods for obtaining these crucial data points.

Melting Point Determination: The Capillary Method

The rationale behind using the capillary method is its precision and the small sample quantity required. This technique relies on the visual observation of the phase transition from solid to liquid within a controlled temperature gradient.

Protocol:

-

Sample Preparation: A small amount of finely powdered, dry 4-Ethoxy-2,3-difluorobenzaldehyde is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a steady rate of 1-2 °C per minute to ensure thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the clear point) are recorded. The melting point is reported as this range.

Boiling Point Determination: The Distillation Method

For the determination of the boiling point, a simple distillation apparatus is employed. This method identifies the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.

Protocol:

-

Apparatus Setup: A distillation flask is charged with a sample of 4-Ethoxy-2,3-difluorobenzaldehyde and a few boiling chips to ensure smooth boiling. A condenser and a collection flask are attached. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is gently heated.

-

Equilibrium: The temperature is recorded when the liquid is boiling steadily and the condensing vapor front is stable in the condenser. This temperature represents the boiling point at the measured atmospheric pressure.

-

Pressure Correction: If the determination is not performed at standard atmospheric pressure (760 mmHg), a pressure correction should be applied.

Logical Workflow for Physical Property Determination

The following diagram illustrates the logical workflow for the experimental characterization of the melting and boiling points of 4-Ethoxy-2,3-difluorobenzaldehyde.

Caption: Workflow for Determining Physical Properties.

Conclusion

This technical guide provides the essential physical property data for 4-Ethoxy-2,3-difluorobenzaldehyde, grounded in available chemical literature. The melting point of 70 °C and the boiling point of 252 °C are critical parameters for the successful application of this compound in research and development.[1] By understanding and, where necessary, experimentally verifying these properties using the outlined standard protocols, researchers can ensure the safety, accuracy, and reproducibility of their synthetic endeavors.

References

Sources

4-Ethoxy-2,3-difluorobenzaldehyde stability and reactivity profile

An In-Depth Technical Guide to 4-Ethoxy-2,3-difluorobenzaldehyde: Stability and Reactivity for the Synthetic Chemist

Introduction

4-Ethoxy-2,3-difluorobenzaldehyde is a key aromatic building block increasingly utilized in the fields of medicinal chemistry and materials science.[1][2] Its unique substitution pattern—an activating aldehyde, an electron-donating ethoxy group, and two strongly electron-withdrawing fluorine atoms—imparts a nuanced reactivity profile that can be strategically exploited. The presence of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making fluorinated intermediates like this one highly valuable in drug discovery programs.[1] This guide offers a senior application scientist's perspective on the core stability and reactivity characteristics of this compound, providing field-proven insights and detailed protocols for its effective use in research and development.

Physicochemical and Safety Profile

A foundational understanding of the compound's properties is paramount before its inclusion in any synthetic workflow.

| Property | Value | Reference |

| CAS Number | 126162-95-6 | [3][4][5] |

| Molecular Formula | C₉H₈F₂O₂ | [3] |

| Molecular Weight | 186.16 g/mol | [6] |

| Appearance | Off-white to light-colored solid or liquid | [7][8] |

| Primary Hazards | Causes skin, serious eye, and respiratory irritation | [3] |

Core Stability Profile: A Self-Validating Approach to Handling and Storage

While generally stable under recommended conditions, the reactivity of 4-Ethoxy-2,3-difluorobenzaldehyde necessitates specific handling and storage protocols to prevent degradation.[3] The primary degradation pathways are oxidation and, to a lesser extent, polymerization.[9]

Key Sensitivities

-

Air/Oxygen: The aldehyde functional group is highly susceptible to oxidation, especially in the presence of air, which converts it to the corresponding and often less reactive 4-ethoxy-2,3-difluorobenzoic acid.[9][10][11] This is the most common cause of impurity formation over time. The material safety data sheet (MSDS) explicitly notes that it is "Air sensitive".[3]

-

Light: Like many benzaldehyde derivatives, prolonged exposure to light can catalyze decomposition and discoloration.[12]

-

Heat: While stable at ambient temperatures, excessive or prolonged heating can lead to decomposition.[3] Thermal decomposition can generate hazardous byproducts, including carbon oxides and hydrogen fluoride.[3]

Recommended Handling and Storage Protocol

Adherence to a strict storage protocol is the first line of defense in maintaining the compound's purity and reactivity.

-

Inert Atmosphere is Mandatory: Upon receipt and after every use, the container must be thoroughly flushed with an inert gas such as argon or nitrogen before sealing.[3][9] This directly mitigates the primary risk of oxidation.[9]

-

Controlled Temperature: Store the compound in a cool, dry, and well-ventilated area.[3] Refrigeration at 2-8°C is recommended for long-term storage to minimize any potential degradation pathways.[6]

-

Light Protection: Store in an opaque container or in a dark location to prevent photochemical degradation.[12]

-

Container Integrity: Ensure the container is tightly sealed to prevent the ingress of air and moisture.[3][10]

The following workflow provides a logical sequence for ensuring the long-term stability of the reagent.

Oxidation to Carboxylic Acid

As discussed in the stability section, the aldehyde is readily oxidized to 4-ethoxy-2,3-difluorobenzoic acid. While often an undesired side reaction during storage, this transformation can be performed intentionally using standard oxidizing agents like potassium permanganate or Jones reagent. [13]

Wittig Reaction for Alkene Synthesis

The Wittig reaction is a powerful method for converting aldehydes into alkenes with absolute control over the double bond's position. [14][15]The reaction involves a phosphonium ylide attacking the highly electrophilic carbonyl carbon. The high reactivity of the fluorinated benzaldehyde facilitates this reaction. The driving force is the formation of the highly stable triphenylphosphine oxide byproduct. [16][17]

This protocol describes a representative Wittig reaction.

-

Ylide Preparation:

-

To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add benzyltriphenylphosphonium chloride (1.1 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a strong base, such as n-butyllithium (n-BuLi, 1.05 eq), dropwise. The solution will typically turn a deep red or orange color, indicating ylide formation.

-

Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature for 1 hour.

-

-

Wittig Reaction:

-

Dissolve 4-Ethoxy-2,3-difluorobenzaldehyde (1.0 eq) in anhydrous THF in a separate flask under argon.

-

Cool the ylide solution back to 0°C and add the aldehyde solution dropwise via a syringe or dropping funnel.

-

Allow the reaction to warm to room temperature and stir overnight. Progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired alkene.

-

Reductive Amination for Amine Synthesis

Reductive amination is one of the most efficient methods for forming C-N bonds and is a cornerstone of pharmaceutical synthesis. [18][19]The process involves the initial formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine, followed by in-situ reduction to the target amine. [20]The use of a mild and selective reducing agent is key to prevent reduction of the starting aldehyde.

This protocol utilizes the widely adopted and mild reducing agent, sodium triacetoxyborohydride (STAB). [21][22]

-

Reaction Setup:

-

To a round-bottom flask, add 4-Ethoxy-2,3-difluorobenzaldehyde (1.0 eq), benzylamine (1.05 eq), and an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). [21] * Stir the mixture at room temperature for 1 hour to facilitate imine formation. A catalytic amount of acetic acid can be added to accelerate this step, particularly with less reactive partners.

-

-

Reduction:

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring solution. The addition may be slightly exothermic.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS until the starting aldehyde is consumed.

-

-

Workup and Purification:

-

Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Stir vigorously until gas evolution ceases.

-

Extract the aqueous layer with dichloromethane or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude amine by flash column chromatography.

-

Conclusion

4-Ethoxy-2,3-difluorobenzaldehyde is a potent synthetic intermediate whose stability and reactivity are dictated by a delicate electronic balance. A thorough understanding of its sensitivity to air and light is critical for maintaining its integrity. By implementing rigorous handling and storage protocols, researchers can ensure its purity. The electronically activated aldehyde group provides a handle for a wide array of crucial transformations, most notably Wittig olefinations and reductive aminations, which are foundational reactions in modern organic synthesis. The protocols and principles outlined in this guide provide a robust framework for scientists to confidently and effectively utilize this valuable compound in their synthetic endeavors.

References

- SynQuest Laboratories, Inc. (2016).

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis.